(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride
Overview
Description
(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenylhydrazine hydrochloride
- 2,4-Dichlorophenylhydrazine hydrochloride
- 4-(Trifluoromethyl)phenylhydrazine
- 4-Fluorophenylhydrazine hydrochloride
Uniqueness
(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(2S)-2-amino-2-(3,4-dichlorophenyl)ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVBQPIPUIGSRB-DDWIOCJRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)Cl)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1624261-51-3 | |
Record name | Benzeneethanol, β-amino-3,4-dichloro-, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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